molecular formula C13H10F3N B1302772 3-[3-(Trifluoromethyl)phenyl]aniline CAS No. 400749-02-2

3-[3-(Trifluoromethyl)phenyl]aniline

Cat. No.: B1302772
CAS No.: 400749-02-2
M. Wt: 237.22 g/mol
InChI Key: STZPUMRJVDKRJE-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]aniline is an organic compound with the molecular formula C7H6F3N. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. This compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-[3-(Trifluoromethyl)phenyl]aniline involves the reduction of 3-nitrotrifluorotoluene. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison: 3-[3-(Trifluoromethyl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trifluoromethyl-substituted anilines. The position of the trifluoromethyl group influences the compound’s electronic properties and its behavior in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZPUMRJVDKRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375333
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400749-02-2
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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